molecular formula C22H27ClN6O2 B2607196 N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE CAS No. 1179480-98-8

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Cat. No.: B2607196
CAS No.: 1179480-98-8
M. Wt: 442.95
InChI Key: JPZNCMQARVVZIU-UHFFFAOYSA-N
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Description

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is a complex organic compound characterized by its triazine core structure

Scientific Research Applications

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Morpholine Addition: The morpholine group is added via a nucleophilic substitution reaction, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds and strong bases or acids.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(4-METHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N2-(4-ETHYLPHENYL)-N4-(3-HYDROXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2.ClH/c1-3-16-7-9-17(10-8-16)23-20-25-21(24-18-5-4-6-19(15-18)29-2)27-22(26-20)28-11-13-30-14-12-28;/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZNCMQARVVZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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